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molecular formula C13H19N3OS B8363554 [4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea

[4-(2-Pyrrolidin-1-ylethoxy)phenyl]thiourea

Cat. No. B8363554
M. Wt: 265.38 g/mol
InChI Key: AZVWJURDZRVBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795288B2

Procedure details

Me3SiBr (0.052 mL, 0.384 mmol, 1.1 equiv) and DMSO (0.027 mL, 0.384 mmol, 1.1 equiv) are added sequentially and dropwise to a cold (0° C.) solution of phenylacetaldehyde (42 mg, 0.349 mmol) in CH3CN (0.66 mL), under an argon atmosphere. The resulting mixture is stirred at 0° C. for 50 min, allowed to warm to RT and to stir for 10 min. CH3CN (0.97 mL) is added to the reaction mixture, followed by addition of [4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-thiourea (93 mg, 0.349 mmol). The reaction mixture is heated to reflux for 80 min, allowed to cool to RT and concentrated in vacuo. Purification of the crude product by silica gel (20 g) column chromatography (CH2Cl2/MeOH, 90/10) affords the title compound: ES-MS: 366.0 [M+H]+; single peak at tR=6.33 min (System 1); Rf=0.11 (CH2Cl2/MeOH, 80/20).
Quantity
0.052 mL
Type
reactant
Reaction Step One
Name
Quantity
0.027 mL
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
Name
Quantity
0.66 mL
Type
solvent
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.97 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si](Br)(C)(C)C.CS(C)=O.[C:10]1([CH2:16][CH:17]=O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[N:19]1([CH2:24][CH2:25][O:26][C:27]2[CH:32]=[CH:31][C:30]([NH:33][C:34]([NH2:36])=[S:35])=[CH:29][CH:28]=2)[CH2:23][CH2:22][CH2:21][CH2:20]1>CC#N>[C:10]1([C:16]2[S:35][C:34]([NH:33][C:30]3[CH:31]=[CH:32][C:27]([O:26][CH2:25][CH2:24][N:19]4[CH2:23][CH2:22][CH2:21][CH2:20]4)=[CH:28][CH:29]=3)=[N:36][CH:17]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
0.052 mL
Type
reactant
Smiles
[Si](C)(C)(C)Br
Name
Quantity
0.027 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
42 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Name
Quantity
0.66 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
93 mg
Type
reactant
Smiles
N1(CCCC1)CCOC1=CC=C(C=C1)NC(=S)N
Step Three
Name
Quantity
0.97 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at 0° C. for 50 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
to stir for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 80 min
Duration
80 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by silica gel (20 g) column chromatography (CH2Cl2/MeOH, 90/10)

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CN=C(S1)NC1=CC=C(C=C1)OCCN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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